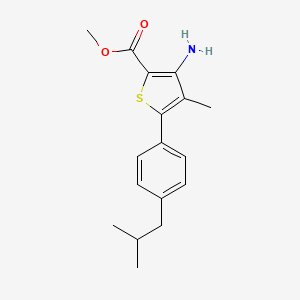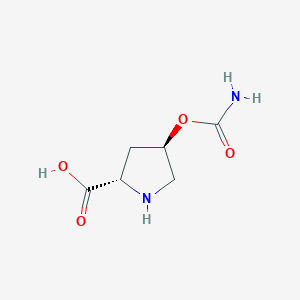![molecular formula C13H12F3NO4 B12876670 Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B12876670.png)
Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate is an organic compound characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a butenedioate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate typically involves the reaction of 4-(trifluoromethyl)aniline with dimethyl but-2-enedioate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in compounds with different functional groups replacing the trifluoromethyl group .
Aplicaciones Científicas De Investigación
Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate include:
- Fluoxetine
- Mefloquine
- Leflunomide
- Nulitamide
- Dutasteride
- Bicalutamide
- Aprepitant
- Celecoxib
- Fipronil
- Fluazinam
- Penthiopyrad
- Picoxystrobin
- Fluridone
- Norflurazon
- Sorafenib
- Triflurazin
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the butenedioate ester group.
Propiedades
Fórmula molecular |
C13H12F3NO4 |
|---|---|
Peso molecular |
303.23 g/mol |
Nombre IUPAC |
dimethyl (Z)-2-[4-(trifluoromethyl)anilino]but-2-enedioate |
InChI |
InChI=1S/C13H12F3NO4/c1-20-11(18)7-10(12(19)21-2)17-9-5-3-8(4-6-9)13(14,15)16/h3-7,17H,1-2H3/b10-7- |
Clave InChI |
QRBIIAJFVJMRAY-YFHOEESVSA-N |
SMILES isomérico |
COC(=O)/C=C(/C(=O)OC)\NC1=CC=C(C=C1)C(F)(F)F |
SMILES canónico |
COC(=O)C=C(C(=O)OC)NC1=CC=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12876605.png)

![1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12876617.png)
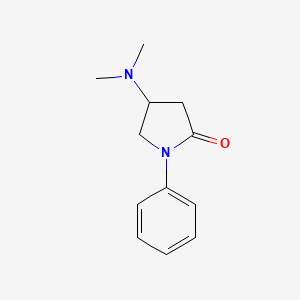
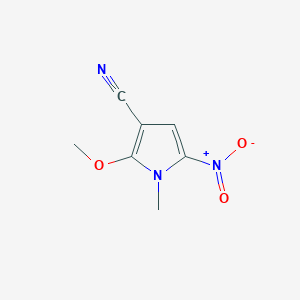
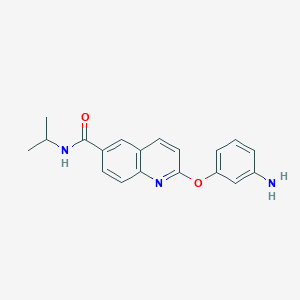
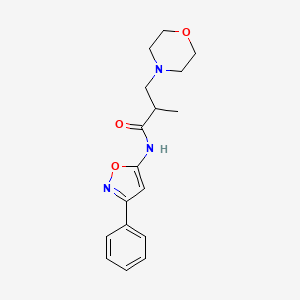
![(18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine](/img/structure/B12876643.png)
![3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876655.png)

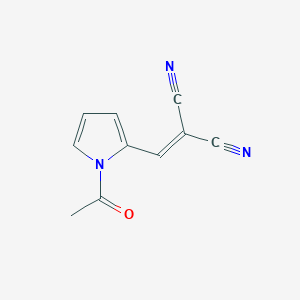
![2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)
